Product packaging for 3-Chloro-5h-indeno[1,2-c]pyridazine(Cat. No.:CAS No. 69581-17-5)

3-Chloro-5h-indeno[1,2-c]pyridazine

Cat. No.: B1618221
CAS No.: 69581-17-5
M. Wt: 202.64 g/mol
InChI Key: VJTAUXIOCSMZMH-UHFFFAOYSA-N
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Description

Significance of the Indeno[1,2-c]pyridazine Core in Heterocyclic Chemistry

The indeno[1,2-c]pyridazine core is a noteworthy scaffold in heterocyclic chemistry primarily due to its presence in molecules with pronounced biological activity. Research has highlighted the importance of this framework in the design of various bioactive agents. For instance, derivatives of the 5H-indeno[1,2-c]pyridazin-5-one core have been extensively studied as potent and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. The rigid, planar structure of the indenopyridazine system is thought to contribute to its effective binding to the active site of the enzyme.

Furthermore, the indenopyridazine skeleton has been investigated for other pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. google.com The versatility of this core allows for a wide range of chemical modifications, enabling the fine-tuning of its biological effects. The synthesis of novel derivatives continues to be an active area of research, aiming to explore the full therapeutic potential of this heterocyclic system. nih.govtandfonline.com

Overview of Fused Pyridazine (B1198779) Ring Systems in Organic Synthesis

Fused pyridazine ring systems, which feature a pyridazine ring annulated to another carbocyclic or heterocyclic ring, are a prominent class of compounds in organic synthesis. organic-chemistry.orgmdpi.com The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and chemical properties to the fused system. nih.gov These systems are synthesized through a variety of methods, including cycloaddition reactions, condensation of dicarbonyl compounds with hydrazine (B178648), and intramolecular cyclizations. organic-chemistry.org

In the realm of materials science, fused pyridazine derivatives are being explored for their potential in organometallic semiconductors. google.com Their inherent stability and tunable electronic properties make them attractive building blocks for novel electronic materials. In medicinal chemistry, the fused pyridazine motif is a common pharmacophore found in a diverse array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and cardiovascular effects. nih.gov The ability to readily introduce various substituents onto the pyridazine and the fused ring allows for the creation of extensive libraries of compounds for drug discovery.

Academic Research Focus on 3-Chloro-5H-indeno[1,2-c]pyridazine within the Indenopyridazine Class

Specific academic research focusing exclusively on this compound is limited in the public domain. The majority of published studies on the indenopyridazine class have centered on derivatives bearing a carbonyl group at the 5-position (indenopyridazinones) or other substitutions.

While direct research on this compound is not extensively documented, the presence of a chlorine atom at the 3-position is of significant interest from a medicinal chemistry perspective. The introduction of a halogen, such as chlorine, into a heterocyclic scaffold can profoundly influence its biological activity. This is due to several factors:

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the pyridazine ring, potentially affecting its interaction with biological targets.

Binding Interactions: A chlorine atom can participate in various non-covalent interactions, such as halogen bonding, which can enhance the binding affinity of the molecule to its target protein.

Metabolic Stability: The presence of a chlorine atom can block sites of metabolism, leading to a longer half-life in the body.

Given these general principles, it is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex indenopyridazine derivatives with tailored biological activities. The chloro group can act as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the structure-activity relationships (SAR) of this class of compounds. For example, p-chloro substituted pyridazinone structures have been investigated for their potential in inhibiting tumor cell growth. google.com

Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully understand its chemical properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2 B1618221 3-Chloro-5h-indeno[1,2-c]pyridazine CAS No. 69581-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5H-indeno[1,2-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7ClN2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)14-13-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTAUXIOCSMZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NN=C(C=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219848
Record name 5H-Indeno(1,2-c)pyridazine, 3-chloro-
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Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69581-17-5
Record name 3-Chloro-5H-indeno[1,2-c]pyridazine
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Record name 5H-Indeno(1,2-c)pyridazine, 3-chloro-
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Record name 5H-Indeno[1, 3-chloro-
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Record name 5H-Indeno(1,2-c)pyridazine, 3-chloro-
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Elucidation of Reaction Mechanisms in Indenopyridazine Formation and Transformation

Mechanistic Pathways for Heterocyclic Ring Annulation

The formation of the fused pyridazine (B1198779) ring onto the indene (B144670) framework, a process known as annulation, is a critical step in the synthesis of 3-chloro-5H-indeno[1,2-c]pyridazine. This transformation can proceed through several mechanistic pathways, primarily involving nucleophilic additions and subsequent cyclization reactions.

A common and effective method for constructing the indenopyridazine skeleton involves the reaction of a suitable indanone precursor with a hydrazine (B178648) derivative. The mechanism typically begins with a nucleophilic attack by one of the nitrogen atoms of hydrazine on a carbonyl group of the indanone derivative. This initial addition leads to the formation of a hydrazone intermediate.

The subsequent steps involve an intramolecular cyclization. The remaining free amino group of the hydrazine moiety then acts as an internal nucleophile, attacking the second carbonyl group of the indanone precursor. This ring-closing step is often followed by a dehydration event, leading to the formation of the aromatic pyridazine ring. The regioselectivity of this cyclization is influenced by the nature of the substituents on both the indanone and hydrazine starting materials. nih.gov

Electrophile-promoted cyclizations of functionalized alkynes also offer a powerful strategy for constructing halogen-substituted heterocycles. researchgate.net These reactions can proceed under mild conditions and tolerate a variety of functional groups. researchgate.net For instance, the reaction can be initiated by the activation of a triple bond with an electrophile like iodine, forming an iodonium (B1229267) species. researchgate.net This is followed by an intramolecular nucleophilic attack, leading to the formation of the heterocyclic ring. researchgate.netbeilstein-journals.org The mode of cyclization, whether it's endo or exo, is dependent on the specific substrates and the electrophiles used. researchgate.netbeilstein-journals.org

The following table summarizes key aspects of nucleophilic addition and cyclization processes in the formation of related heterocyclic systems.

Starting Materials Key Mechanistic Steps Resulting Heterocycle
Indandione derivatives and hydrazineNucleophilic attack, hydrazone formation, intramolecular cyclization, dehydrationIndenopyridazine
2-Alkynylarylaldehydes and primary aminesFormation of 2-alkynylarylaldimines, 6-endo-dig cyclizationIsoquinoliniums
N-alkyne-substituted pyrrole (B145914) esters and hydrazineNucleophilic cyclization (6-exo-dig or 6-endo-dig)Pyrrolopyrazinone or Pyrrolotriazinone

This table illustrates various nucleophilic cyclization strategies for the synthesis of different nitrogen-containing heterocycles.

In some synthetic routes leading to complex heterocyclic systems, intramolecular rearrangements can play a pivotal role. The aza-semipinacol rearrangement is one such transformation that has been utilized in the synthesis of nitrogen-containing molecules. researchgate.net This type of rearrangement involves a 1,2-migration of a carbon or hydrogen atom in a β-amino alcohol or a related species, leading to the formation of a ketone or an aldehyde.

While not directly documented for the synthesis of this compound itself, the principles of aza-semipinacol rearrangements are relevant to the broader field of heterocyclic synthesis. researchgate.netnih.gov These rearrangements are often triggered by the formation of an unstable intermediate, such as an N-acyliminium cation, which then undergoes a rearrangement to a more stable structure. nih.gov The driving force for this process is the formation of a stable carbonyl group. nih.gov The identification of intermediate compounds is crucial in confirming the operation of such rearrangement mechanisms. researchgate.netnih.gov

Recent research has highlighted the use of semipinacol rearrangements in the synthesis of β-functionalized ketones and the creation of quaternary carbon centers. nih.gov These reactions have been successfully applied in the total synthesis of complex natural products. nih.gov

Mechanistic Aspects of Substituent Introduction

The introduction of the chlorine atom at the 3-position of the 5H-indeno[1,2-c]pyridazine core is a key functionalization step. This is typically achieved through a nucleophilic substitution reaction on a precursor molecule. For example, a hydroxyl group at the 3-position can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The mechanism of this transformation involves the activation of the hydroxyl group by the chlorinating agent, making it a good leaving group. This is followed by a nucleophilic attack by a chloride ion, displacing the activated hydroxyl group and resulting in the formation of the 3-chloro derivative.

Furthermore, the indenopyridazine ring system can be further functionalized through various other reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the heterocyclic core. researchgate.net The regioselectivity of these reactions is dictated by the electronic properties of the indenopyridazine ring and the nature of the substituents already present. The electron-withdrawing effect of halogen substituents can promote nucleophilic addition reactions on the ring system. nih.gov

Identification and Role of Intermediate Compounds in Reaction Progress

The elucidation of reaction mechanisms heavily relies on the identification and characterization of intermediate compounds. In the synthesis of indenopyridazines, several key intermediates can be proposed and, in some cases, isolated and studied.

In reactions involving rearrangements, the identification of transient species like N-acyliminium cations is essential to support the proposed mechanistic pathway. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for characterizing these intermediates.

The study of intermediates in related heterocyclic syntheses provides valuable insights. For example, in the synthesis of pyrazolo[1,5-a]pyrimidin-7-yl derivatives, various intermediates such as enols and dihalogenated derivatives are formed and subsequently transformed. google.com Similarly, in the synthesis of pyrido[3,4-c]pyridazines, enamine intermediates have been identified. mdpi.com

The following table lists some of the key intermediates involved in the synthesis of indenopyridazines and related heterocycles.

Reaction Type Key Intermediate(s) Significance
Indenopyridazine formationHydrazonePrecursor to the cyclized pyridazine ring.
Aza-Semipinacol RearrangementN-acyliminium cationTriggers the 1,2-rearrangement.
ChlorinationActivated hydroxyl groupFacilitates nucleophilic substitution by chloride.
Diels-Alder CycloadditionNon-isolable cycloadductsPrecursors to the final aromatic pyridazine ring after elimination.

This table highlights the importance of identifying and understanding the role of intermediates in the mechanistic pathways of indenopyridazine synthesis.

Chemical Transformations and Functionalization of the Indeno 1,2 C Pyridazine Core

Strategies for Further Derivatization at the Pyridazine (B1198779) Moiety

The pyridazine ring in the 3-chloro-5H-indeno[1,2-c]pyridazine molecule is a key site for introducing structural diversity. The presence of a chlorine atom at the 3-position makes it susceptible to nucleophilic substitution, while the nitrogen atoms in the ring can also participate in various reactions.

Introduction of Hydrazinyl and Other Nitrogen Nucleophiles

The chlorine atom at the 3-position of the indeno[1,2-c]pyridazine core is a reactive site for nucleophilic substitution. This allows for the introduction of a variety of nitrogen-based functional groups. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can replace the chlorine atom to yield a hydrazinyl derivative. This reaction is a common strategy in the synthesis of various pyridazine-based compounds. nih.gov

The introduction of nitrogen nucleophiles is a fundamental transformation in organic chemistry. wizeprep.comyoutube.com The general mechanism often involves the activation of the electrophilic carbon, followed by the attack of the nitrogen nucleophile. youtube.comlibretexts.org In the context of this compound, the carbon atom attached to the chlorine is the electrophilic center.

The reaction with a nitrogen nucleophile, such as an amine, proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the nucleophile attacks the carbon at the 3-position, leading to the formation of a tetrahedral intermediate. Subsequently, the chlorine atom is eliminated as a chloride ion, resulting in the substituted product. The efficiency of this reaction can be influenced by the nature of the nucleophile and the reaction conditions.

The versatility of this approach is demonstrated by the wide range of nitrogen nucleophiles that can be employed. These include primary and secondary amines, anilines, and other heterocyclic amines. This allows for the synthesis of a diverse library of N-substituted indeno[1,2-c]pyridazine derivatives.

Functionalization of the Indene (B144670) Moiety

The indene portion of the this compound molecule also offers opportunities for chemical modification. The five-membered ring and the attached benzene (B151609) ring can be targeted for various functionalization reactions. researchgate.net

One common approach is the bromination of the indene ring, which can lead to the formation of dibromo- and tribromoindane derivatives. researchgate.net These halogenated intermediates can then be subjected to substitution reactions with various nucleophiles, such as silver salts of acetate, perchlorate, sulfate, and nitrate, to introduce a range of substituents. researchgate.net

Electrophilic aromatic substitution reactions can be carried out on the benzene ring of the indene moiety. Depending on the reaction conditions and the directing effects of the existing substituents, electrophiles can be introduced at various positions on the ring. This allows for the attachment of groups such as nitro, halogen, and acyl groups.

Furthermore, the methylene (B1212753) group of the indene part can be a site for functionalization. For instance, it can be oxidized to a carbonyl group, as mentioned earlier, or it can be deprotonated to form a carbanion, which can then react with various electrophiles.

Regioselective Functionalization Approaches

Regioselectivity is a crucial aspect when dealing with multifunctional molecules like this compound. The ability to selectively modify one part of the molecule without affecting other reactive sites is essential for the synthesis of well-defined derivatives.

One-pot, three-component reactions have been developed for the regioselective synthesis of substituted 3-aryl-5H-indeno[1,2-c]pyridazines. researchgate.net This approach involves the reaction of substituted indanones, arylglyoxalmonohydrates, and hydrazine in the presence of a base like 1,5-diazabicyclo nih.govnih.govnon-5-ene (DBN) in water at room temperature. researchgate.net This method offers high regioselectivity and good to excellent yields. researchgate.net

The choice of reagents and reaction conditions plays a critical role in controlling the regioselectivity. For example, in the synthesis of related pyridazine derivatives, the use of different catalysts can direct the reaction towards a specific regioisomer.

Advanced Organic Transformations on Fused Heterocyclic Systems

The field of organic synthesis is constantly evolving, with the development of new and powerful transformation methods. Many of these advanced techniques can be applied to fused heterocyclic systems like indeno[1,2-c]pyridazines to create novel and complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce a wide variety of substituents onto the indeno[1,2-c]pyridazine scaffold with high efficiency and selectivity. For instance, the chlorine atom at the 3-position can be readily replaced with aryl, vinyl, or alkynyl groups using these methods.

Another important class of reactions is C-H activation/functionalization. This strategy allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. This approach can be used to introduce substituents at various positions on both the indene and pyridazine moieties of the molecule.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. This reaction can be used to construct new rings fused to the indeno[1,2-c]pyridazine core, leading to the formation of more complex polycyclic systems.

Multicomponent reactions (MCRs) are another efficient strategy for building molecular complexity in a single step. These reactions involve the combination of three or more starting materials to form a single product, often with high atom economy and efficiency. The development of new MCRs involving indeno[1,2-c]pyridazine derivatives could open up new avenues for the synthesis of diverse chemical libraries.

The application of these advanced organic transformations to the this compound scaffold provides a powerful platform for the discovery and development of new molecules with unique properties and potential applications.

Computational Chemistry and Theoretical Investigations of Indeno 1,2 C Pyridazine Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. For derivatives of the indeno[1,2-c]pyridazine system, these calculations can predict geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netgsconlinepress.com This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 3-Chloro-5H-indeno[1,2-c]pyridazine.

DFT calculations can be employed to determine various molecular properties:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic systems, DFT has been used to confirm planar or near-planar structures. chemrxiv.org

Electronic Properties: Key electronic descriptors such as total energy, dipole moment, and polarizability can be calculated. These properties are crucial for understanding the molecule's behavior in different environments. gsconlinepress.com

Vibrational Frequencies: Theoretical vibrational spectra (like IR and Raman) can be computed to help in the characterization of the molecule by comparing calculated frequencies with experimental data. chemrxiv.org

A typical DFT study on a pyridazine (B1198779) derivative would involve optimizing the molecular structure using a functional like B3LYP with a suitable basis set, such as 6-31G*. researchgate.netgsconlinepress.com The results from such a calculation provide the foundational data for further analysis, including Frontier Molecular Orbital and Molecular Electrostatic Potential Surface analyses.

Table 1: Illustrative Data from a DFT Calculation on a Heterocyclic Compound

ParameterCalculated Value
Total Energy (Hartree)-X.XXXX
Dipole Moment (Debye)Y.YY
C1-C2 Bond Length (Å)1.XXX
C1-N1-N2 Bond Angle (°)1XX.X

Note: This table is illustrative. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org These two orbitals are often referred to as the frontier orbitals.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of the molecule. It is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. The energy of the HOMO (EHOMO) is related to the ionization potential. A higher EHOMO value suggests a greater tendency to donate electrons. researchgate.netyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile or an acid. The energy of the LUMO (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a greater ability to accept electrons. researchgate.netyoutube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework reveals regions of high electron density (likely to be attacked by electrophiles) and low electron density (likely to be attacked by nucleophiles). In many nitrogen-containing heterocycles, the HOMO is often localized on the nitrogen atoms and parts of the π-system, while the LUMO is distributed over the aromatic rings. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.20
HOMO-LUMO Gap (ΔE)5.30

Note: This table presents example values. Actual energies for this compound would be determined from a quantum chemical calculation.

Molecular Electrostatic Potential Surfaces (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.de It is a 3D map of the electrostatic potential plotted onto a constant electron density surface of a molecule. The MEPS provides a visual representation of the charge distribution and is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.deyoutube.com

The different colors on a MEPS map indicate varying electrostatic potential values:

Red: Represents regions of most negative electrostatic potential, which are typically rich in electrons and are favorable sites for electrophilic attack. In nitrogen heterocycles, these areas are often found around the nitrogen atoms due to their lone pairs of electrons. uni-muenchen.deresearchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms. researchgate.net

Green/Yellow: Indicate regions of intermediate or near-zero potential.

For this compound, a MEPS analysis would likely show negative potential (red/yellow) around the two adjacent nitrogen atoms of the pyridazine ring, making them potential sites for protonation or interaction with electrophiles. The chlorine atom, being electronegative, would also influence the potential map. Positive potential (blue) would be expected around the hydrogen atoms of the indenyl ring system. This analysis helps in predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and binding to biological targets. ias.ac.indtic.mil

Theoretical Insights into Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.netnih.gov Computational methods are instrumental in developing quantitative structure-activity relationship (QSAR) models. These models use calculated molecular descriptors to predict the activity of new compounds.

For the indeno[1,2-c]pyridazine scaffold, theoretical insights into SAR can be gained by systematically modifying the structure of this compound and calculating various electronic and steric descriptors using methods like DFT. For example, one could replace the chlorine atom with other substituents (e.g., -F, -Br, -CH3, -OCH3) and analyze the effect on:

Electronic Properties: Changes in HOMO/LUMO energies, dipole moment, and charge distribution on key atoms.

Steric Properties: Molecular volume and surface area.

By correlating these calculated descriptors with experimentally determined biological activities (e.g., IC50 values) for a series of related pyridazine derivatives, a QSAR model can be built. beilstein-journals.org Such models can guide the design of new, more potent analogs by predicting which structural modifications are likely to enhance activity. researchgate.netnih.gov For instance, studies on other pyridazine derivatives have shown that substitutions can significantly impact their anti-inflammatory or anticancer properties. sarpublication.comnih.gov

Molecular Modeling and Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jocpr.comnih.gov This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.

For this compound, a molecular docking study would involve:

Selection of a Biological Target: Based on the known or hypothesized pharmacological profile of pyridazine derivatives (e.g., as kinase inhibitors or receptor antagonists), a relevant protein structure is chosen from a database like the Protein Data Bank (PDB). nih.govrsc.org

Ligand and Receptor Preparation: The 3D structure of this compound is generated and optimized (often using DFT). The receptor structure is also prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

Docking studies on related pyridazine compounds have successfully identified crucial binding interactions that explain their biological activity, guiding the synthesis of more potent inhibitors. nih.govrsc.org

Table 3: Illustrative Molecular Docking Results

ParameterValue
Target Protein (PDB ID)e.g., 1XYZ
Binding Affinity (kcal/mol)-X.X
Interacting Residuese.g., Leu83, Val35, Lys56
Type of Interactione.g., Hydrogen bond, Hydrophobic

Note: This table is illustrative. Specific results depend on the chosen protein target and the docking software used.

Advanced Spectroscopic Methodologies for Structural Analysis of Indeno 1,2 C Pyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For derivatives of the indeno[1,2-c]pyridazine system, ¹H and ¹³C NMR, along with two-dimensional techniques (like COSY, HSQC, and HMBC), are indispensable for assigning the specific resonances to each proton and carbon atom in the structure. sigmaaldrich.com

In the ¹H NMR spectrum of an indeno[1,2-c]pyridazine derivative, the aromatic protons of the indene (B144670) and pyridazine (B1198779) rings typically appear in the downfield region, generally between 7.0 and 9.5 ppm. nih.gov The exact chemical shifts are influenced by the substitution pattern. For instance, the protons on the benzene (B151609) ring of the indene moiety would exhibit complex splitting patterns (multiplets) characteristic of their coupling with each other. The proton on the pyridazine ring would likely appear as a singlet if it has no adjacent protons. The methylene (B1212753) protons at the 5-position (5H) of the indene core are aliphatic and would be expected to resonate further upfield, likely as a singlet around 4.0-5.0 ppm.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the aromatic and heteroaromatic rings would typically resonate in the range of 110-160 ppm. wiley.com Carbons bonded to nitrogen or chlorine would be shifted further downfield. The aliphatic methylene carbon at the C-5 position would appear at a much higher field, typically in the 30-40 ppm range. Complete assignment of the signals for complex structures is often achieved using two-dimensional NMR experiments which show correlations between protons and carbons. sigmaaldrich.com

Table 1: Illustrative ¹H NMR Data for a Hypothetical 3-Chloro-5H-indeno[1,2-c]pyridazine (Note: This data is representative and not experimentally verified for the title compound)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (aromatic) 7.2-8.0 Multiplet -
H (pyridazine) 8.5 Singlet -

Table 2: Illustrative ¹³C NMR Data for a Hypothetical this compound (Note: This data is representative and not experimentally verified for the title compound)

Carbon Chemical Shift (δ, ppm)
C-Cl (pyridazine) ~155
Aromatic/Heteroaromatic C 120-150
Aromatic/Heteroaromatic CH 115-135

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

The aromatic C-H stretching vibrations of the indene and pyridazine rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic system would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. issn.org The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. The aliphatic C-H stretching of the methylene group at C5 would be observed just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound (Note: These are typical frequency ranges and not specific experimental values)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H (CH₂) Stretch 2950-2850
C=C / C=N (Aromatic) Stretch 1600-1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

For this compound (molecular formula C₁₁H₇ClN₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z corresponding to its monoisotopic mass (approximately 202.03 Da). nist.gov Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak would also be observed, confirming the presence of one chlorine atom.

The fragmentation of such heterocyclic systems under electron impact ionization often involves the loss of small, stable neutral molecules. letpub.com For this compound, potential fragmentation pathways could include the loss of a chlorine radical (Cl•), hydrogen cyanide (HCN), or dinitrogen (N₂), leading to the formation of various fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule. Predicted collision cross-section values for different adducts of the molecule can also be calculated, which is a parameter related to the ion's shape and size. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 203.03705 140.0
[M+Na]⁺ 225.01899 152.1
[M-H]⁻ 201.02249 143.1

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region. Typically, fused aromatic heterocyclic compounds exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are usually more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and appear at longer wavelengths. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity.

Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a bond, Raman spectroscopy detects the scattering of light from vibrating molecules. For a molecule with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa. Although not as commonly used for routine characterization as IR or NMR, Raman spectroscopy can provide additional information about the molecular framework, particularly for the vibrations of the carbon backbone and the C-Cl bond.

Data Processing and Chemometrics in Complex Spectroscopic Analysis

In the analysis of complex molecules or mixtures containing indenopyridazine derivatives, the large datasets generated by spectroscopic techniques can be challenging to interpret directly. Chemometrics, which employs mathematical and statistical methods, is used to extract meaningful information from this data. Techniques such as Principal Component Analysis (PCA) can be used to identify patterns and classify compounds based on their spectral fingerprints. Partial Least Squares (PLS) regression can be used to build predictive models that correlate spectral data with specific properties of the molecules. These chemometric tools are particularly valuable in high-throughput screening and quality control applications, allowing for rapid and automated analysis of spectroscopic data.

Catalytic Applications of Indenopyridazine Scaffolds

Investigation of Indenopyridazines as Ligands in Metal-Catalyzed Reactions

The electron-deficient nature of the pyridazine (B1198779) ring is a key characteristic that can be exploited in metal catalysis. This property can facilitate the oxidative addition of a metal center to a carbon-halogen bond on the pyridazine ring, a crucial step in many cross-coupling reactions. nih.govresearchgate.net Consequently, 3-Chloro-5H-indeno[1,2-c]pyridazine is a prime candidate for use as a substrate or a ligand precursor in various palladium-catalyzed reactions.

The two adjacent nitrogen atoms in the pyridazine moiety of the indenopyridazine scaffold can act as a bidentate ligand, chelating to a metal center. The rigid indenyl framework would enforce a specific geometry on the resulting metal complex, which could influence the stereoselectivity and efficiency of the catalytic reaction. Fused pyridazine systems have been designed as rigid multidentate ligands for constructing framework solids with copper(I) halides, demonstrating their coordinating ability. psu.edunih.gov This suggests that indenopyridazine scaffolds could form stable and well-defined complexes with various transition metals.

The chloro substituent at the 3-position of the indenopyridazine ring is a versatile functional group. It can serve as a leaving group in cross-coupling reactions, allowing for the introduction of various substituents at this position. For instance, in Suzuki-Miyaura coupling reactions, the chloro group can be replaced by aryl, heteroaryl, or vinyl groups. nih.govresearchgate.net Similarly, in Buchwald-Hartwig amination reactions, it can be substituted with a range of amino groups. nih.gov

Below is a table summarizing the potential of this compound in various metal-catalyzed cross-coupling reactions, based on the known reactivity of other chloropyridazine derivatives.

Reaction TypePotential Role of this compoundMetal CatalystPotential Products
Suzuki-Miyaura CouplingSubstrate (source of the indenopyridazine moiety)Palladium3-Aryl/heteroaryl-5H-indeno[1,2-c]pyridazines
Buchwald-Hartwig AminationSubstratePalladium3-Amino-5H-indeno[1,2-c]pyridazine derivatives
Sonogashira CouplingSubstratePalladium/Copper3-Alkynyl-5H-indeno[1,2-c]pyridazines
Heck ReactionSubstratePalladium3-Vinyl-5H-indeno[1,2-c]pyridazines
Stille CouplingSubstratePalladium3-Organostannyl-5H-indeno[1,2-c]pyridazines or coupling with organostannanes

Exploration of Indenopyridazines in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. The indenopyridazine scaffold possesses features that make it an interesting candidate for exploration in this field. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors or as Brønsted bases.

Research into pyridazine derivatives as potential nucleophilic catalysts has shown promising results. acs.orgnih.gov Specifically, pyridazines with amino groups positioned para to the ring nitrogens have demonstrated catalytic activity comparable to or even exceeding that of 4-(Dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst. acs.orgnih.gov This suggests that functionalized indenopyridazines could be developed into a new class of organocatalysts.

The this compound itself is unlikely to be a potent organocatalyst without further functionalization. However, the chloro group provides a handle for the introduction of catalytically active moieties. For example, substitution of the chloro group with an amino or a phosphino (B1201336) group could lead to novel indenopyridazine-based organocatalysts.

The potential applications of functionalized indenopyridazines in organocatalysis are summarized in the table below.

Functionalized IndenopyridazinePotential Catalytic RoleExample Reactions
Amino-indenopyridazinesNucleophilic catalyst, Brønsted baseAcylation reactions, Baylis-Hillman reaction
Thiourea-functionalized indenopyridazinesHydrogen bond donor catalystMichael additions, Friedel-Crafts reactions
Chiral indenopyridazine-aminesAsymmetric organocatalystAsymmetric aldol (B89426) and Michael reactions

Design of Indenopyridazine-Based Catalytic Systems for Specific Chemical Transformations

The rigid and planar structure of the indenopyridazine scaffold makes it an attractive platform for the rational design of catalysts. The ability to systematically modify the substituents on both the indenyl and pyridazine rings allows for the fine-tuning of the electronic and steric properties of the catalyst.

One area of potential is in the development of ligands for asymmetric catalysis. By introducing a chiral center, for instance at the 5-position of the indenyl ring or in a substituent attached to the pyridazine ring, it may be possible to create chiral indenopyridazine ligands. These ligands could then be used to prepare chiral metal complexes for enantioselective transformations.

Furthermore, the indenopyridazine scaffold could be incorporated into more complex structures, such as metal-organic frameworks (MOFs) or polymers. The bidentate nature of the pyridazine ring makes it suitable for coordination to metal nodes in a MOF. The properties of such a MOF, including its catalytic activity, could be tailored by the choice of the indenopyridazine linker and the metal node.

The design of specific catalytic systems based on this compound would likely involve the strategic modification of its structure. For example, the chloro group could be used as a reactive handle to attach the indenopyridazine unit to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused.

The following table outlines some design strategies for indenopyridazine-based catalytic systems.

Catalytic System DesignKey FeaturePotential Application
Chiral Indenopyridazine LigandsIntroduction of a stereocenterAsymmetric hydrogenation, asymmetric C-C bond formation
Indenopyridazine-based MOFsCoordination to metal nodes in a porous frameworkSize-selective catalysis, gas storage and separation
Immobilized Indenopyridazine CatalystsAttachment to a solid support via the chloro groupHeterogeneous catalysis in flow reactors, simplified product purification

Future Directions and Emerging Research Avenues in Indeno 1,2 C Pyridazine Chemistry

Development of Novel and Sustainable Synthetic Strategies

The synthesis of N-heterocyclic scaffolds is a cornerstone of pharmaceutical and materials research. nih.gov Future efforts in the synthesis of the indeno[1,2-c]pyridazine core are expected to pivot towards greener and more sustainable methods that address the modern requirements for efficient and eco-friendly chemical production. nih.govresearchgate.net

Key emerging strategies include:

Acceptorless Dehydrogenative Coupling (ADC): This transition metal-catalyzed strategy offers an environmentally benign route for synthesizing N-heterocycles using readily available and renewable alcohols as starting materials, producing only water and hydrogen as byproducts. rsc.org The application of ADC protocols could provide a novel, atom-economical pathway to the indeno[1,2-c]pyridazine skeleton, avoiding harsh reagents and multi-step classical syntheses.

Microwave-Assisted and Ultrasound-Promoted Reactions: These non-traditional activation methods can significantly accelerate reaction times, improve yields, and reduce waste generation. nih.govmdpi.com The microwave-assisted synthesis of related indeno[1,2-c]pyrazoles has already proven to be highly efficient. nih.gov Future research will likely focus on adapting these energy-efficient techniques to the one-pot synthesis of functionalized indeno[1,2-c]pyridazines.

Use of Greener Solvents: A significant trend in sustainable chemistry is the replacement of volatile organic compounds with more environmentally benign reaction media. acs.org The exploration of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as solvents for the synthesis of the indeno[1,2-c]pyridazine core could drastically reduce the environmental footprint of the manufacturing process. acs.org

Heterogeneous Catalysis: The use of solid-supported catalysts, such as nanoparticle-based systems, offers advantages in terms of catalyst recovery, reusability, and simplified product purification, contributing to more sustainable and cost-effective synthetic processes. nih.govmdpi.com

Exploration of Advanced Functionalization and Derivatization Techniques

The biological activity of the indeno[1,2-c]pyridazine scaffold is intrinsically linked to the nature and position of its substituents. The 3-chloro group in 3-Chloro-5H-indeno[1,2-c]pyridazine serves as a versatile handle for derivatization, but future research will explore more direct and sophisticated methods for modifying the core structure.

Emerging functionalization avenues include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new bonds (C-C, C-N, C-O) onto heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials. nih.gov Applying palladium-catalyzed C-H arylation, for instance, could allow for the regioselective modification of specific positions on the indeno[1,2-c]pyridazine ring system, which is a significant challenge in N-heterocycles due to the coordinating effect of the nitrogen atoms. nih.govresearchgate.net The ability to switch regioselectivity, for example between meta and para positions on a pyridine (B92270) ring by simply tuning reaction conditions, highlights the sophisticated control achievable with modern methods. nih.gov

Late-Stage Functionalization: The development of robust reactions that can be performed on complex, drug-like molecules at a late stage in the synthetic sequence is highly desirable. acs.org Techniques that allow for the late-stage C(sp³)–H functionalization of aliphatic chains attached to the core, or the para-selective functionalization of pyridine-containing drug molecules, could be adapted to diversify indeno[1,2-c]pyridazine derivatives, rapidly generating analogues with improved properties. nih.govacs.org

Stepwise and Selective Cross-Coupling: Building on established methods like Suzuki-Miyaura coupling, future work will likely focus on the selective and stepwise functionalization of multiple positions on the scaffold. uni-muenchen.de For example, a di- or tri-halogenated indeno[1,2-c]pyridazine could be selectively functionalized through sequential cross-coupling reactions by exploiting the differential reactivity of the C-halogen bonds, enabling the controlled construction of complex, multi-substituted derivatives. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design

The discovery of novel therapeutic agents is increasingly driven by the synergy between computational modeling and experimental synthesis. Computer-Aided Drug Design (CADD) plays a vital role in the discovery of small molecule kinase inhibitors, a class to which many indeno[1,2-c]pyridazine derivatives belong. mdpi.comnih.gov

Future research will intensify the use of these integrated approaches:

Structure-Based Drug Design (SBDD): For targets where a 3D structure is known, such as protein kinases, molecular docking studies can predict the binding modes and affinities of novel indeno[1,2-c]pyridazine analogues. nih.govnih.gov Docking studies have been successfully used to rationalize the activity of indeno[1,2-c]pyrazole and indeno[1,2-c]isoquinoline derivatives as inhibitors of targets like EGFR and Topoisomerase I, respectively. nih.govnih.gov This approach allows for the rational design of modifications to the this compound scaffold to enhance target-specific interactions.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods like quantitative structure-activity relationship (QSAR) studies can be employed. nih.govresearchgate.net By building a model that correlates the chemical structures of a series of indeno[1,2-c]pyridazine derivatives with their biological activities, researchers can identify key structural features required for potency and design new compounds with predicted enhanced activity. researchgate.netsciencepublishinggroup.com

In Silico ADME Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.gov Applying these predictive models to novel indeno[1,2-c]pyridazine derivatives can help prioritize the synthesis of compounds with favorable drug-like properties, such as good oral bioavailability and CNS penetration, while filtering out those likely to fail later in development. nih.govresearchgate.net

Expanding the Scope of Academic Applications for the Indeno[1,2-c]pyridazine Scaffold

While much of the existing research on the indeno[1,2-c]pyridazine scaffold has been directed towards its potential as anticancer agents (e.g., kinase inhibitors) and ligands for benzodiazepine (B76468) receptors, the unique electronic and structural properties of this fused heterocycle suggest a broader range of applications. nih.govresearchgate.netnih.gov

Potential new research avenues include:

Development of Fluorescent Probes: Fused heterocyclic systems often exhibit interesting photophysical properties. colab.ws The rigid, planar structure of the indeno[1,2-c]pyridazine core is an attractive platform for the development of novel fluorescent materials or biological probes. Future work could involve synthesizing derivatives and studying their fluorescence properties, potentially leading to applications in cellular imaging or as sensors for specific analytes.

Exploration of Alternative Therapeutic Targets: The pyridazine (B1198779) ring is a component in drugs with a wide array of biological activities, including antiviral, anti-inflammatory, antimicrobial, and antidepressant properties. nih.gov Future academic research should involve screening this compound and its derivatives against a wider range of biological targets to uncover new therapeutic potential beyond oncology.

Materials Science Applications: Aromatic N-heterocycles are foundational components in the field of organic electronics. The electron-deficient nature of the pyridazine ring combined with the extended π-system of the indenopyridazine core could be exploited in the design of novel organic semiconductors or materials for OLEDs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-5H-indeno[1,2-c]pyridazine derivatives?

  • Methodological Answer : The synthesis typically involves lithiation of indanone derivatives followed by cyclization with hydrazine. For example, 3-methoxy-5-methyl-5H-indeno[1,2-c]pyridazine is synthesized via lithiation of ketones using lithium amide in liquid ammonia, alkylation with bromoacetic acid, and cyclization with hydrazine in ethanol . Chlorination with phosphorus oxychloride is critical for introducing the chloro substituent at position 3 .

Q. How can regioselectivity in alkylation and methylation be controlled during derivatization?

  • Methodological Answer : Regioselectivity depends on reaction conditions. In neutral solutions, alkylation occurs preferentially at N1/N2, while basic conditions favor electrophilic attack at position 5. For instance, methylation of 5H-indeno[1,2-c]pyridazine in ethanolic sodium ethoxide yields 5-methyl derivatives . NMR analysis (e.g., δ 1.46 ppm for methyl groups) confirms substitution patterns .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Early screening shows potent monoamine oxidase-B (MAO-B) inhibition (IC50 ~90 nM for p-CF3-3-phenyl derivatives) . Additional activities include antihypertensive and antithrombotic effects in spontaneously hypertensive rats (e.g., 7-amino and 7-acetylamino derivatives reduce blood pressure and thrombosis risk) .

Advanced Research Questions

Q. How do substituent electronic and steric properties influence MAO-B inhibition?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) studies reveal that lipophilic, electron-withdrawing groups (e.g., -CF3) enhance MAO-B inhibition. For 3-phenyl-substituted derivatives, steric bulk at the para position correlates with higher potency. A 3D-QSAR model (CoMFA) incorporating steric, electrostatic, and lipophilicity fields predicts inhibitory activity (q² = 0.75) .

Q. What computational strategies are effective for modeling interactions with MAO-B?

  • Methodological Answer : Comparative Molecular Field Analysis (CoMFA) with alignment based on molecular lipophilicity potential (MLP) provides high predictive accuracy. Electrostatic fields near position 3 and hydrophobic interactions at the benzyloxy side chain are critical for binding .

Q. How do structural isomers (e.g., 5H vs. 9H-indeno[2,1-c]pyridazine) differ in pharmacological profiles?

  • Methodological Answer : Isomeric 9H-indeno[2,1-c]pyridazine derivatives exhibit reduced antiinflammatory and antipyretic activity compared to 5H analogs. Pharmacological profiling in rodents shows retained analgesic effects but lower potency in MAO-B inhibition .

Q. What mechanistic insights can deuteration studies provide for reaction pathways?

  • Methodological Answer : Prolonged heating in monodeuteriomethanol under basic conditions leads to 4,5-dideuterated compounds, revealing base-catalyzed H/D exchange at position 5. NMR analysis (e.g., δ 6.95 ppm for residual protons) confirms incomplete deuteration .

Q. How does reaction medium pH affect electrophilic substitution patterns?

  • Methodological Answer : In basic media (e.g., sodium ethoxide in ethanol), electrophilic attack occurs at the electron-rich position 5 due to deprotonation, whereas neutral conditions favor N-alkylation. This is validated by isolating quaternary salts (e.g., N-methyl derivatives) and analyzing regioselectivity via ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.